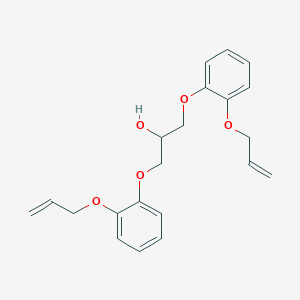
1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol is a synthetic organic compound that belongs to the family of epoxy resins. It is widely used in various industrial applications, including the production of coatings, adhesives, and plastics. The compound is known for its unique chemical structure, which includes two allyloxy groups attached to a phenoxy ring, providing it with distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol typically involves the reaction of 2-allyloxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes ring-opening to yield the final product. The reaction conditions usually include:
Temperature: 50-70°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-12 hours
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process involves:
Raw Materials: 2-allyloxyphenol, epichlorohydrin, sodium hydroxide
Catalysts: Quaternary ammonium salts
Purification: Distillation or recrystallization to remove impurities
化学反应分析
Types of Reactions
1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or aldehydes.
Reduction: The phenoxy ring can be reduced to form cyclohexanol derivatives.
Substitution: The allyloxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Epoxides: Formed by oxidation of allyloxy groups.
Cyclohexanol Derivatives: Formed by reduction of the phenoxy ring.
Halogenated Derivatives: Formed by substitution reactions.
科学研究应用
1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance coatings, adhesives, and composite materials.
作用机制
The mechanism of action of 1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol involves its interaction with various molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Cell Membranes: Alter membrane fluidity and permeability, affecting cellular functions.
Modulate Signal Transduction: Influence signaling pathways related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
Bisphenol A diglycidyl ether (BADGE): A widely used epoxy resin with similar chemical properties.
1,3-Bis(2-hydroxyphenoxy)propan-2-ol: A related compound with hydroxyl groups instead of allyloxy groups.
1,3-Bis(2-methoxyphenoxy)propan-2-ol: A compound with methoxy groups, providing different reactivity.
Uniqueness
1,3-Bis(2-(allyloxy)phenoxy)propan-2-ol is unique due to its allyloxy groups, which confer distinct reactivity and chemical properties. These groups allow for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industry.
属性
IUPAC Name |
1,3-bis(2-prop-2-enoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-3-13-23-18-9-5-7-11-20(18)25-15-17(22)16-26-21-12-8-6-10-19(21)24-14-4-2/h3-12,17,22H,1-2,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCXMLAPZBBZOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCC(COC2=CC=CC=C2OCC=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

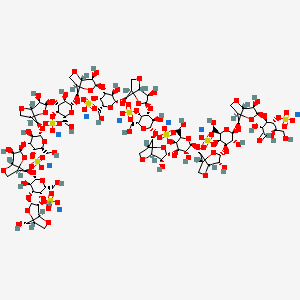
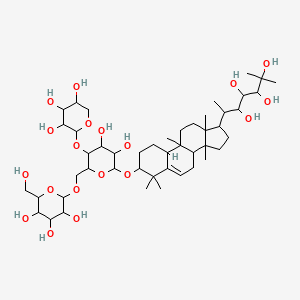

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)
![N-[(2R,5S)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1146084.png)


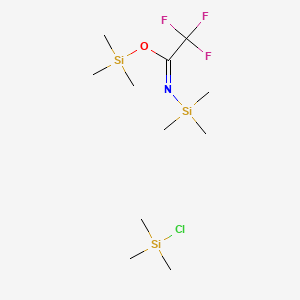
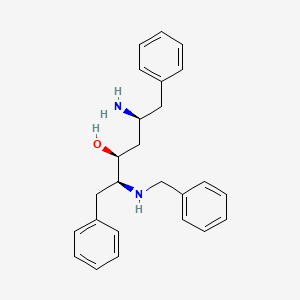
![tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B1146094.png)
